![molecular formula C27H31N3O5S2 B4067085 N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4067085.png)
N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Overview
Description
N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a type of medication used to treat type 2 diabetes mellitus. However,
Scientific Research Applications
Piperazine-Based Membranes for Environmental Applications
Piperazine derivatives have been instrumental in the development of nanofiltration (NF) membranes, offering significant advancements in water treatment technologies. These membranes are notable for their enhanced separation performance, attributed to novel crumpled polyamide layers that improve water permeance, selectivity, and antifouling properties. Such innovations are crucial for environmental applications including water softening, purification, and reuse, indicating the potential of piperazine compounds in addressing global water scarcity issues (Shao et al., 2022).
Therapeutic Uses of Piperazine Derivatives
Piperazine structures form the backbone of a wide range of therapeutic agents, showcasing versatility in drug design. These derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, anticancer, and anti-inflammatory effects. The modification of piperazine substructures significantly impacts the medicinal potential of these molecules, suggesting the importance of piperazine derivatives in the rational design of drugs for various health conditions (Rathi et al., 2016).
Antimycobacterial Activity
Research on piperazine and its analogues has also revealed potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a vital building block in the development of anti-TB molecules, underscoring its potential in combating tuberculosis and necessitating further investigations to enhance the safety, selectivity, and cost-effectiveness of these agents (Girase et al., 2020).
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,6-diethylphenyl)piperazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S2/c1-3-21-12-11-13-22(4-2)26(21)28-27(31)25-20-29(36(32,33)23-14-7-5-8-15-23)18-19-30(25)37(34,35)24-16-9-6-10-17-24/h5-17,25H,3-4,18-20H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBJDPBZKJQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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